N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide
Description
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Properties
IUPAC Name |
2-methyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-7,10-13H,8-9H2,1H3,(H,20,24)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLMOHGZEHZKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that includes a pyrimidine ring, a pyrrole moiety, and a benzamide structure, which may contribute to its interactions with various biological targets.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrimidine Ring | Known for its role in nucleic acid metabolism and as a target for kinase inhibitors. |
| Pyrrole Moiety | Associated with anticancer properties and enzyme inhibition. |
| Benzamide Structure | Commonly linked to anti-inflammatory and analgesic activities. |
This combination suggests that the compound may exhibit diverse biological activities, particularly in cancer therapy and inflammation modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Kinase Inhibition : The presence of the pyrimidine ring suggests potential inhibition of kinases involved in cell proliferation, which is crucial in cancer development.
- Anti-inflammatory Effects : The benzamide portion may modulate inflammatory pathways by inhibiting cytokine production, thereby reducing inflammation.
- Anticancer Activity : The compound may induce apoptosis in cancer cells through its interaction with various signaling pathways.
Biological Activity Data
Research has shown that similar compounds exhibit significant biological activities. Below is a summary of findings related to compounds structurally similar to this compound:
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
-
Kinase Inhibition Study :
- A study demonstrated that pyrimidine derivatives could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.
-
Inflammation Modulation :
- Research indicated that benzamide derivatives could effectively reduce inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
-
Anticancer Activity :
- A series of pyrrole-containing compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inducing apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
